An In-Depth Technical Guide to 1-Benzyl-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 1-Benzyl-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is a "privileged scaffold" known for its wide range of biological activities, and the strategic placement of a benzyl group at the N-1 position and an iodine atom at the C-3 position creates a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This document details the chemical properties and structural features of 1-benzyl-3-iodo-1H-indazole, provides validated protocols for its synthesis, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in the development of novel therapeutics, particularly in oncology.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The 1H-indazole tautomer is the most thermodynamically stable and is predominantly featured in drug candidates.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in targeting key signaling pathways involved in disease.[1]
The subject of this guide, 1-benzyl-3-iodo-1H-indazole, is a strategically designed synthetic intermediate. The benzyl group at the N-1 position serves to protect the nitrogen and can influence the molecule's solubility and interaction with biological targets. The iodine atom at the C-3 position is the key functional handle; as a halogen, it is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. This versatility makes it an invaluable tool for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.
Chemical Properties and Structure
The structural and physicochemical properties of 1-benzyl-3-iodo-1H-indazole are fundamental to its handling, reactivity, and application.
Molecular Structure
The molecule consists of a planar 1H-indazole ring system. The benzyl group attached to the N-1 nitrogen atom is conformationally flexible. The carbon-iodine bond at the C-3 position is the primary site of reactivity for cross-coupling reactions.
Table 1: Physicochemical Properties of 1-Benzyl-3-iodo-1H-indazole and Related Compounds
| Property | 1-Benzyl-3-iodo-1H-indazole | 3-Iodo-1H-indazole | 1-Benzyl-1H-indazol-3-ol |
| Molecular Formula | C₁₄H₁₁IN₂ | C₇H₅IN₂ | C₁₄H₁₂N₂O |
| Molecular Weight | 334.16 g/mol | 244.03 g/mol | 224.26 g/mol [4] |
| CAS Number | 261955-36-2 | 261955-35-1 | 2215-63-6[5] |
| Appearance | White to off-white solid | White solid | White to light orange powder |
| Melting Point | 85-86 °C | Data not available | 165-169 °C[4] |
Note: Data for 1-benzyl-3-iodo-1H-indazole is based on the procedure reported by Collot et al. and may require experimental verification.[6]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals for the benzylic protons (a singlet around 5.5-5.8 ppm), distinct aromatic protons for both the indazole and benzyl rings (in the 7.0-8.0 ppm range).
-
¹³C NMR: The spectrum will show characteristic peaks for the benzylic carbon, the carbon bearing the iodine (which will be shifted downfield), and the various aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 334, with a characteristic isotopic pattern for iodine.
Synthesis of 1-Benzyl-3-iodo-1H-indazole
The synthesis of 1-benzyl-3-iodo-1H-indazole is a well-established two-step process.[6] The first step is the direct iodination of the 1H-indazole core at the C-3 position, followed by the regioselective N-alkylation with benzyl bromide.
Synthetic Workflow
The overall synthetic pathway is efficient and proceeds through readily available starting materials.
Caption: Synthetic route to 1-benzyl-3-iodo-1H-indazole.
Experimental Protocols
Step 1: Synthesis of 3-Iodo-1H-indazole (Precursor)
This protocol is adapted from established literature procedures.[1]
-
Rationale: This direct iodination proceeds via deprotonation of the indazole N-H with a base (KOH), followed by electrophilic attack of iodine at the electron-rich C-3 position. Dimethylformamide (DMF) is an excellent solvent for this reaction.
-
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Prepare a solution of iodine (I₂) (1.5 eq.) in DMF and add it dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the solution.
-
A white solid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.
-
Step 2: Synthesis of 1-Benzyl-3-iodo-1H-indazole
This protocol is based on general methods for the N-alkylation of indazoles.[6][8]
-
Rationale: The N-H proton of 3-iodo-1H-indazole is acidic and can be removed by a strong base like sodium hydride (NaH). The resulting indazolide anion acts as a nucleophile, attacking the electrophilic benzyl bromide in an SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent. N-1 alkylation is generally favored thermodynamically.[8]
-
Procedure:
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3-iodo-1H-indazole. The expected melting point is in the range of 85-86 °C.[6]
-
Reactivity and Key Synthetic Transformations
The synthetic utility of 1-benzyl-3-iodo-1H-indazole lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Caption: Major cross-coupling reactions of 1-benzyl-3-iodo-1H-indazole.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is one of the most robust and widely used methods for introducing aryl or vinyl substituents.
-
Mechanism: The reaction proceeds via the classic catalytic cycle of oxidative addition of the iodoindazole to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Application: This is a primary method for synthesizing 3-aryl-1-benzyl-1H-indazoles, which are common motifs in kinase inhibitors.[9]
Heck Coupling
The Heck reaction couples the iodoindazole with an alkene to form a substituted alkene, providing a route to vinyl-substituted indazoles.
-
Mechanism: Involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.
-
Application: Useful for creating extended conjugated systems or for synthesizing precursors that can be further modified, for example, via hydrogenation. A Heck reaction involving a protected 3-iodo-6-nitro-1H-indazole has been reported.[10]
Sonogashira Coupling
This reaction forms a C-C bond between the iodoindazole and a terminal alkyne, typically using a dual palladium and copper catalytic system.
-
Mechanism: The reaction involves the formation of a copper(I) acetylide which then undergoes transmetalation to the palladium complex.
-
Application: This method is invaluable for synthesizing 3-alkynyl-1H-indazoles, which are important precursors for various heterocycles and can act as bioisosteres for other functional groups.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling the iodoindazole with a primary or secondary amine.
-
Mechanism: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.
-
Application: This is the premier method for synthesizing 3-amino-1H-indazole derivatives, which are prevalent in pharmacologically active compounds.
Applications in Drug Discovery and Development
The derivatives of 1-benzyl-3-iodo-1H-indazole are of significant interest in the pharmaceutical industry. The ability to easily diversify the C-3 position allows for the rapid exploration of chemical space around the indazole scaffold.
-
Kinase Inhibitors: Many kinase inhibitors feature a 3-substituted indazole core. The C-3 substituent often occupies a hydrophobic pocket in the ATP-binding site of the kinase enzyme. By synthesizing a variety of 3-aryl or 3-heteroaryl indazoles via Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors.[1]
-
Anti-proliferative Agents: The indazole scaffold is a common feature in compounds screened for anti-cancer activity. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9]
-
Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise as anti-inflammatory agents, neuroprotective agents, and anti-platelet agents.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-benzyl-3-iodo-1H-indazole is not widely available, precautions should be based on the reactivity of the functional groups and data from analogous compounds.
-
General Hazards: Halogenated aromatic compounds should be handled with care as they can be irritants and potentially harmful if ingested or absorbed through the skin. The safety profile of the related compound, 1-benzyl-1H-indazol-3-ol, indicates it is harmful if swallowed (H302) and can cause skin and eye irritation.[4][5] A similar profile should be assumed for the iodo-analogue.
-
Handling:
-
Storage:
Conclusion
1-Benzyl-3-iodo-1H-indazole is a high-value, versatile intermediate for chemical synthesis and drug discovery. Its straightforward, two-step synthesis and its reactivity in a host of palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The ability to readily introduce a wide array of functional groups at the C-3 position allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and utilization of this important chemical entity.
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